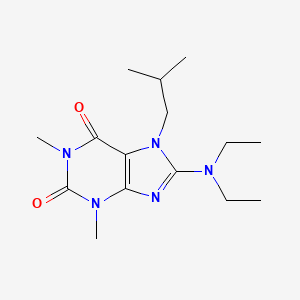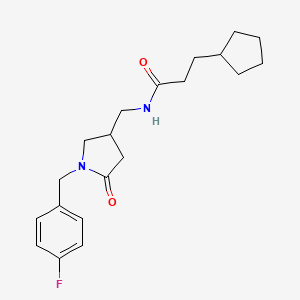![molecular formula C14H18N4O B2602544 N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-26-7](/img/structure/B2602544.png)
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, an azetidine ring, which is a four-membered ring containing nitrogen, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different rings. The cyclohexene ring would introduce some degree of unsaturation, the azetidine ring would introduce some degree of strain due to its small size, and the pyrimidine ring would introduce some degree of aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the cyclohexene and pyrimidine rings could potentially make it somewhat hydrophobic, while the presence of the amine group could potentially make it capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine and its analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study involving the synthesis of pyrimidine-azetidinone analogues demonstrated their potential in antimicrobial applications against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This underscores the compound's relevance in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Another area of application is in the development of potential antidepressant and nootropic agents. The synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound, has shown promising results. Some compounds exhibited high antidepressant activity and were also evaluated for their nootropic activity in animal models, indicating the potential of these structures as central nervous system (CNS) active agents (Thomas et al., 2016).
Anticancer Activities
Research into N-arylpyrimidin-2-amine derivatives has highlighted their potential use in anticancer therapies. The design and synthesis of these compounds, based on the bioisosterism between the triazole ring and the amide group, have shown that some derivatives exhibit activity similar to that of known cancer treatment drugs. This highlights the scaffold's utility in the synthesis of inhibitors for cancer-related targets (Arioli et al., 2011).
Bioactive Compound Synthesis
The compound and its related structures have also been used in the synthesis of bioactive compounds with various biological activities, including antimicrobial and insecticidal properties. This demonstrates the versatility of this compound as a core structure for developing new therapeutic agents (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-8-12(9-18)17-13-6-7-15-10-16-13/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXSEQJUBMGUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2602468.png)



![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)
